molecular formula C19H17Cl2N3O2 B15105971 N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B15105971
M. Wt: 390.3 g/mol
InChI Key: QYKXMTVPZPAINF-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-Dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound characterized by a 1-methylindole-3-carboxamide core linked via an ethylamino spacer to a 2,4-dichlorobenzoyl group.

Properties

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-24-11-15(13-4-2-3-5-17(13)24)19(26)23-9-8-22-18(25)14-7-6-12(20)10-16(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26)

InChI Key

QYKXMTVPZPAINF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating signaling pathways, enzyme activities, and gene expression, leading to its observed biological activities.

Comparison with Similar Compounds

(a) N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ()

  • Key Differences: The carboxamide group is at the indole-2 position (vs. indole-3 in the target compound). A 4-chlorophenoxyacetamido group replaces the 2,4-dichlorophenyl carbonyl moiety.
  • Synthetic Route: Utilizes TBTU-mediated coupling of 1H-indole-2-carboxylic acid with an aminophenyl intermediate, followed by sodium bicarbonate washes .

(b) 5-(2-Aminopyrimidin-4-yl)-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxamide ()

  • Key Differences: Pyrrole core instead of indole.
  • Synthetic Route: Involves condensation of ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate with acetamide derivatives .

Role of the 2,4-Dichlorophenyl Substituent

Compounds bearing 2,4-dichlorophenyl groups are prevalent in antimicrobial and enzyme-inhibitory agents. For example:

  • Activity: Demonstrated efficacy against Pseudomonas aeruginosa (MIC: 2 µg/mL) .
  • GSK101 () : Incorporates a 2,4-dichlorophenyl sulfonyl group linked to a benzothiophene-carboxamide, showing TRPV4 channel inhibition .

Comparison Table :

Compound Core Structure Key Substituents Synthetic Reagents Biological Activity (if reported)
Target Compound Indole-3-carboxamide 2,4-Dichlorophenyl carbonyl Likely TBTU/HBTU Not explicitly reported
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Indole-2-carboxamide 4-Chlorophenoxyacetamido TBTU, DCM Antimicrobial (inferred)
21a () Propanamide 2,4-Dichlorophenyl sulfonyl HATU, m-CPBA Anti-Pseudomonas (MIC: 2 µg/mL)
Cdc7 Inhibitor () Pyrrole-3-carboxamide 2,4-Dichlorophenyl, aminopyrimidinyl Ethyl oxopropanoate Kinase inhibition

Substituent Effects on Physicochemical Properties

  • Halogenation: The 2,4-dichlorophenyl group increases lipophilicity (logP ~3.5–4.0), favoring membrane permeability compared to non-halogenated analogues .
  • Spacer Groups: Ethylamino spacers (target compound) offer flexibility, whereas rigid linkers (e.g., cyclopropane in ) may restrict conformational mobility .

Biological Activity

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound belonging to the indole derivative family. Its unique structure, characterized by an indole moiety and a dichlorophenyl group, suggests significant potential in various biological applications. This article explores the biological activities associated with this compound, supported by various research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C_{17}H_{17}Cl_{2}N_{3}O_{2}
  • Molecular Weight : Approximately 368.29 g/mol

The presence of the carboxamide functional group is crucial for its biological interactions, which can influence its pharmacological properties.

Biological Activities

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound may vary based on structural modifications and substituents.

Key Biological Activities

  • Anticancer Activity :
    • Indole derivatives have been shown to possess significant anticancer properties. For instance, spirooxindoles with similar substitutions exhibited IC50 values ranging from 16.8 µM to 31.3 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Anti-inflammatory Properties :
    • Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various studies. The dichlorophenyl substitution may enhance these properties by increasing lipophilicity and receptor binding affinity .
  • Antimicrobial Activity :
    • Research has indicated that certain indole derivatives exhibit antimicrobial effects, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is essential for understanding its biological efficacy. Modifications at the indole ring or the carbonyl group can significantly influence its interaction with biological targets.

Compound NameStructureKey Activity
N-(1-adamantyl)-indole-2-carboxamideStructurePotent anti-tuberculosis agent
4-chloro-N-(phenylethyl)-indole-3-carboxamideStructureAnti-inflammatory and analgesic
5-fluoro-N-(naphthalen-1-yl)-indole-3-carboxamideStructureAnticancer properties

Studies on the interactions of this compound with biological macromolecules reveal insights into its mechanism of action. The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation .

Case Studies

Several case studies highlight the potential therapeutic applications of compounds similar to this compound:

  • Case Study 1 : A study demonstrated that a related indole derivative exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value lower than established chemotherapeutics .
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of indole derivatives in animal models of arthritis, showing promising results in reducing inflammation markers .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide?

  • Methodological Answer : The compound is synthesized via a multi-step coupling reaction. A typical protocol involves:

Acylation : Reacting 1-methyl-1H-indole-3-carboxylic acid with 2,4-dichlorobenzoyl chloride using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .

Amide Formation : Introducing the ethylenediamine linker via nucleophilic substitution under cooled conditions (0–5°C) to minimize side reactions .

Purification : Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and purification using column chromatography (0–30% ethyl acetate in hexane) .

  • Critical Parameters : Maintain anhydrous conditions, stoichiometric control of TBTU (1.5–2 equiv), and strict temperature control during coupling steps .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Recorded in DMSO-d6 or CDCl3 at 400–500 MHz. Key signals include indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups (~3.5–4 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI or EI) confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Agilent diffractometers) resolves bond lengths and angles, critical for confirming stereochemistry and hydrogen bonding .

Q. What stability considerations are critical for handling this compound in aqueous or biological assays?

  • Methodological Answer :

  • Hygroscopicity : Store under argon at –20°C due to sensitivity to moisture, which can hydrolyze the amide bond .
  • pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent indole ring protonation or deprotonation .
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the dichlorophenyl group .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with photoactivatable functionalities (e.g., azide or benzophenone groups)?

  • Methodological Answer :

  • Functionalization : Introduce photo-crosslinkers (e.g., azidomethyl or benzophenone) via post-synthetic modifications. For example:

React hydroxylmethyl intermediates with DPPA (diphenylphosphoryl azide) and DBU (1,8-diazabicycloundec-7-ene) to install azide groups .

Use benzophenone-containing amines during coupling steps (e.g., 4-benzoylphenethylamine) to enable UV-induced crosslinking .

  • Yield Optimization : Increase equivalents of photoactivatable reagents (1.2–1.5 equiv) and extend reaction times (24–48 hr) to account for steric hindrance .

Q. How can contradictions in biological activity data (e.g., receptor binding vs. functional assays) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methyl groups on the phenyl ring) and assess impacts on binding (e.g., CB1 receptor affinity) vs. functional efficacy (e.g., cAMP modulation) .
  • Orthogonal Assays : Validate activity using both radioligand binding (e.g., [3H]-CP55940 for cannabinoid receptors) and functional assays (e.g., β-arrestin recruitment) to rule out assay-specific artifacts .

Q. What strategies are effective in resolving ambiguous X-ray crystallography data for this compound?

  • Methodological Answer :

  • Co-Crystallization : Use polar solvents (e.g., DMSO/water mixtures) to improve crystal packing. Add co-solvents like glycerol (20%) to stabilize lattice formation .
  • Data Refinement : Employ SHELX or Olex2 software for iterative refinement. Focus on resolving disordered regions (e.g., ethylenediamine linker) via occupancy adjustment and thermal parameter optimization .

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